molecular formula C12H16N4O4 B1481502 tert-butyl (2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)carbamate CAS No. 2097953-62-1

tert-butyl (2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)carbamate

Cat. No. B1481502
CAS RN: 2097953-62-1
M. Wt: 280.28 g/mol
InChI Key: PBFCXNUNWWLQNI-UHFFFAOYSA-N
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Description

Tert-butyl (2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)carbamate, commonly known as TBC, is a synthetic compound that has found numerous applications in the scientific and medical fields due to its unique properties. TBC is a member of the pyrimidine family of compounds, which are characterized by their nitrogen-containing rings. This compound is of particular interest due to its ability to form stable complexes with metal ions, making it an important tool in the synthesis of other compounds. In addition, TBC has been found to have a variety of biochemical and physiological effects, making it a potential therapeutic agent for a number of diseases.

Scientific Research Applications

Isomorphous Crystal Structures and Hydrogen/Halogen Bonds

Research on compounds similar to tert-butyl carbamates, like chlorodiacetylene and iododiacetylene derivatives, reveals insights into isomorphous crystal structures and the role of simultaneous hydrogen and halogen bonds on carbonyl groups. This type of study is crucial for understanding molecular interactions and could be relevant for the design of new materials or drugs (Baillargeon et al., 2017).

Synthetic Methodologies for Biologically Active Compounds

Tert-butyl carbamate derivatives are often key intermediates in synthesizing biologically active compounds. For example, a rapid synthetic method for a compound important as an intermediate in omisertinib (AZD9291), a medication, demonstrates the chemical versatility and application of similar compounds in drug synthesis (Zhao et al., 2017).

Crystallographic and Synthetic Studies

Crystallographic and synthetic studies of tert-butyl ester derivatives provide valuable information on molecular structure, confirming configurations essential for designing molecules with desired properties. Such studies contribute to fields like materials science and pharmaceuticals by detailing how molecular alterations affect physical properties and activities (Kant et al., 2015).

Synthesis of Anticancer Intermediates

The synthesis of tert-butyl carbamate derivatives as intermediates for anticancer drugs highlights their role in developing therapeutic agents. Research showing high yield synthetic methods for such intermediates underlines the compound's significance in creating small molecule drugs targeting specific pathways, like the PI3K/AKT/mTOR pathway in cancer (Zhang et al., 2018).

properties

IUPAC Name

tert-butyl N-[2-(5-cyano-2,4-dioxopyrimidin-1-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O4/c1-12(2,3)20-11(19)14-4-5-16-7-8(6-13)9(17)15-10(16)18/h7H,4-5H2,1-3H3,(H,14,19)(H,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFCXNUNWWLQNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1C=C(C(=O)NC1=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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